1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-ylmethyl)thiourea
Description
1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a thiourea group, a chlorofluorophenyl group, and a thiophenylmethyl group
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(thiophen-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2S2/c13-10-6-8(3-4-11(10)14)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWDHFSVFKXMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=S)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-ylmethyl)thiourea typically involves the reaction of 3-chloro-4-fluoroaniline with thiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-ylmethyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.
Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-ylmethyl)thiourea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-ylmethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorofluorophenyl and thiophenylmethyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-ylmethyl)thiourea can be compared with other thiourea derivatives, such as:
- 1-(3-Chlorophenyl)-3-(thiophen-2-ylmethyl)thiourea
- 1-(4-Fluorophenyl)-3-(thiophen-2-ylmethyl)thiourea
- 1-(3-Chloro-4-fluorophenyl)-3-(phenylmethyl)thiourea
These compounds share similar structural features but differ in the substitution patterns on the phenyl ring or the nature of the substituent on the thiourea group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
